
胆固醇亚油酸酯
描述
Cholesteryl linoleate is a cholesteryl ester formed by the esterification of cholesterol with linoleic acid. It is a significant component of low-density lipoprotein (LDL) and plays a crucial role in the transport and storage of cholesterol in the body . Cholesteryl linoleate is known for its involvement in various biological processes, including lipid metabolism and cellular signaling.
科学研究应用
Cholesteryl linoleate has numerous applications in scientific research, including:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and cellular signaling.
Medicine: Investigated for its involvement in cardiovascular diseases and atherosclerosis.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
作用机制
Target of Action
Cholesteryl Linoleate, also known as Cholesterol Linoleate, primarily targets Lipase 3 in yeast . Lipase 3 is an enzyme that plays a crucial role in the hydrolysis of fats. In addition, it has been shown to stimulate human umbilical vein endothelial cells (HUVECs) to bind human peripheral blood mononuclear cells as well as monocyte-like U937 cells .
Mode of Action
Cholesteryl Linoleate interacts with its targets by being taken up by lysosomes and hydrolyzed to release cholesterol from the esters . This process is part of the body’s mechanism to store and transport large quantities of cholesterol between organs and tissues, and to avoid toxicity of excess cellular cholesterol .
Biochemical Pathways
It is known that the compound is part of the class of organic compounds known as cholesteryl esters, which contain an esterified cholestane moiety . These compounds reside in the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .
Pharmacokinetics
It is known that receptor-ldl complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .
Result of Action
The molecular and cellular effects of Cholesteryl Linoleate’s action are context-dependent. Oxidized fatty acyl chains in Cholesteryl Linoleate can be hydrolyzed and re-esterified, thus seeding oxidized moieties into phospholipids . These oxidized phospholipids have different biological activities from Cholesteryl Linoleate .
Action Environment
The action, efficacy, and stability of Cholesteryl Linoleate can be influenced by various environmental factors. For instance, it has been shown that Cholesteryl Linoleate exhibits activity against the multidrug-resistant S. epidermidis and a P. aeruginosa strain . Its effectiveness in killing these strains was less than that of stearic acid and palmitic acid , suggesting that the compound’s action may be influenced by the presence of other compounds in the environment.
生化分析
Biochemical Properties
Cholesteryl linoleate interacts with various enzymes, proteins, and other biomolecules. Post-synthetic, or epilipidomic, oxidative modifications of cholesteryl linoleate are mediated by specialized enzymes, chief among them are lipoxygenases, and by free radical oxidation .
Cellular Effects
Cholesteryl linoleate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces expression of both TFG-β and TGF-β receptor type I in human U937 promonocytic cells .
Molecular Mechanism
The mechanism of action of cholesteryl linoleate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of cholesteryl linoleate change over time in laboratory settings. It has been observed that cholesteryl linoleate exhibits activity against certain strains of bacteria at physiological concentrations as found in nasal fluid .
Dosage Effects in Animal Models
The effects of cholesteryl linoleate vary with different dosages in animal models. Studies have indicated that ACAT2 and monounsaturated cholesteryl esters promote atherosclerosis . Deletion of the ACAT2 gene prevented atherosclerosis for up to 30 weeks in certain mouse models .
Metabolic Pathways
Cholesteryl linoleate is involved in various metabolic pathways. It is a part of the cholesterol esterification process, a mechanism the body uses to store and transfer cholesterol .
Transport and Distribution
Cholesteryl linoleate is transported and distributed within cells and tissues. It resides in hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .
Subcellular Localization
The subcellular localization of cholesteryl linoleate is primarily within the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets . This localization affects its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: Cholesteryl linoleate can be synthesized through the esterification of cholesterol with linoleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, cholesteryl linoleate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial production .
化学反应分析
Types of Reactions: Cholesteryl linoleate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include free radicals and enzymes like lipoxygenases.
Hydrolysis: Acidic or enzymatic conditions are typically used for hydrolysis reactions.
Major Products:
Oxidation: Oxidized cholesteryl esters (OxCEs) with various biological activities.
Hydrolysis: Free cholesterol and linoleic acid.
相似化合物的比较
Cholesteryl linoleate is part of a broader class of cholesteryl esters, which include:
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.
Cholesteryl arachidonate: Formed by the esterification of cholesterol with arachidonic acid.
Cholesteryl linoleate is unique due to its polyunsaturated fatty acid component, linoleic acid, which makes it more susceptible to oxidation and thus plays a distinct role in lipid metabolism and cardiovascular health .
属性
CAS 编号 |
604-33-1 |
|---|---|
分子式 |
C45H76O2 |
分子量 |
649.1 g/mol |
IUPAC 名称 |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |
InChI 键 |
NAACPBBQTFFYQB-HNZPGTTISA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Key on ui other cas no. |
604-33-1 |
同义词 |
cholesteryl linoleate cholesteryl linoleate, (E,E)-isomer cholesteryl linoleate, (E,Z)-isomer cholesteryl linoleate, (Z,E)-isomer cholesteryl linolelaidate cholesteryl trans-9-trans-12-octadecadienoate CLOH |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cholesteryl Linoleate has a molecular formula of C45H76O2 and a molecular weight of 649.1 g/mol.
A: Yes, researchers have used various spectroscopic techniques to study Cholesteryl Linoleate. For example, studies have used 13C NMR to investigate the molecular dynamics of lipids in human plasma high-density lipoproteins, including Cholesteryl Linoleate []. Additionally, HPLC with UV monitoring at 232 nm, a wavelength characteristic for conjugated dienes with vicinal hydroxyl function, has been used to detect and quantify Cholesteryl hydroxyoctadecadienoates (CHODES), oxidation products of Cholesteryl Linoleate [].
A: Cholesteryl Linoleate, being an unsaturated ester, is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen and light []. Studies have shown that its oxidation leads to the formation of hydroperoxides, epoxides, and other degradation products, which can affect its stability and properties [, , , ]. The rate of oxidation is influenced by factors such as temperature, oxygen availability, and the presence of antioxidants [, , , , ].
A: Research using mixed monolayers reveals that Cholesteryl Linoleate interacts with other lipids, impacting its surface properties. The amount of Cholesteryl Linoleate incorporated into the monolayer depends on its solubility in the other lipids present and the surface pressure applied. Notably, even at moderate surface pressures, Cholesteryl Linoleate tends to be extruded from the monolayer into a bulk phase [].
A: Studies indicate that macrophages struggle to effectively hydrolyze the breakdown products of extensively oxidized Cholesteryl Linoleate. These products, including cholesteryl ester aldehydes, are found in atherosclerotic lesions. Their inefficient degradation and potential to interact with proteins may contribute to the formation of ceroid, an insoluble lipid-protein complex characteristic of atherosclerotic plaques [].
A: Yes, research suggests that oxidized Cholesteryl Linoleate (oxCL) can stimulate human umbilical vein endothelial cells (HUVECs) to bind monocytes, a critical step in atherogenesis. Specifically, components of oxCLs like 9-oxononanoyl cholesterol (9-ONC) and Cholesteryl Linoleate hydroperoxides have been shown to promote this adhesion. This process involves endothelial connecting segment-1 and the activation of protein kinase C and mitogen-activated protein kinase pathways [].
A: While Cholesteryl Linoleate itself is not typically considered a catalyst, its presence and oxidation state can influence enzymatic reactions. For instance, the enzyme 15-lipoxygenase (15-LOX) can act upon Cholesteryl Linoleate, leading to the formation of oxidized Cholesteryl Linoleate products [].
ANone: While specific examples of computational studies focusing exclusively on Cholesteryl Linoleate were not found within the provided papers, the complex nature of lipid oxidation and the identification of specific regioisomers in studies utilizing techniques like HPLC suggest that computational chemistry and modeling approaches, such as molecular dynamics simulations and density functional theory calculations, could be valuable in further understanding its oxidation behavior, interactions with enzymes like 15-LOX, and the formation of specific oxidation products.
A: The degree of unsaturation in the fatty acid chain plays a significant role in the oxidation susceptibility of Cholesteryl esters. Studies comparing Cholesteryl Linoleate (containing two double bonds) with Cholesteryl Oleate (containing one double bond) and Cholesteryl Stearate (saturated) show that Cholesteryl Linoleate is most susceptible to oxidation, followed by Cholesteryl Oleate, while Cholesteryl Stearate is the most stable [, ]. This highlights the role of double bonds as sites for radical attack during oxidation.
ANone: The provided research papers primarily focus on the biochemical and biophysical properties of Cholesteryl Linoleate, its role in lipid metabolism and oxidation, and its implications in atherosclerosis. Detailed information on its pharmacokinetics and pharmacodynamics was not within the scope of these studies.
A: Researchers have utilized cultured cells, including human fibroblasts and mouse peritoneal macrophages, to investigate the metabolism of Cholesteryl Linoleate. These models have been instrumental in understanding processes like receptor-mediated uptake, lysosomal hydrolysis, and the impact of oxidation on Cholesteryl Linoleate processing [, , , , ].
A: While the provided papers do not detail specific in vivo experiments focusing solely on Cholesteryl Linoleate and atherosclerosis, researchers have utilized animal models, including rats and pigs, to study lipoprotein metabolism and the development of atherosclerotic lesions. These studies involve dietary manipulations, such as high-cholesterol diets, to induce atherosclerotic changes and analyze the lipid composition in plasma and tissues [, , , , , ].
ANone: Information concerning resistance mechanisms or cross-resistance related to Cholesteryl Linoleate was not found in the provided research articles.
ANone: The provided papers primarily focus on the biochemical and biophysical aspects of Cholesteryl Linoleate. Extensive toxicological data was not presented within the scope of these studies.
ANone: The studies provided focus on the role of Cholesteryl Linoleate in lipid metabolism and oxidation, not its use as a target for drug delivery.
A: Research suggests that monitoring specific Cholesteryl Linoleate oxidation products, like cholesteryl hydroxyoctadecadienoates (CHODES), in vascular tissue could provide insights into the extent of lipid peroxidation, potentially serving as a marker for atherosclerosis progression [].
A: Yes, studies on beta-thalassemia patients have shown a correlation between a lower CL/CO ratio and the clinical severity of the disease. This suggests that the CL/CO ratio could be a potential marker for assessing the severity of the condition and the degree of oxidative damage to lipoproteins [, ].
A: Various techniques are used to analyze Cholesteryl Linoleate. Gas chromatography (GC) has been employed to determine the fatty acid composition of cholesterol esters, including Cholesteryl Linoleate [, , ]. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), allows for the separation and identification of Cholesteryl Linoleate and its oxidized derivatives, such as hydroperoxides and hydroxyoctadecadienoates [, , , , ]. Thin-layer chromatography (TLC) is another technique used for separating and analyzing Cholesteryl Linoleate and related lipid components [, , , ].
A: While the provided research articles do not delve into specific dissolution and solubility studies of Cholesteryl Linoleate, its properties as a hydrophobic lipid suggest limited solubility in aqueous environments. Its incorporation into lipoproteins like LDL and HDL is crucial for its transport and utilization within the body [, , , ].
ANone: The provided research articles focus on the biological roles and chemical properties of Cholesteryl Linoleate, not its use as a drug or therapeutic agent. Therefore, these aspects were not addressed within the scope of these studies.
ANone: Although not explicitly stated, the research presented in the papers relies on a robust infrastructure and resources, including:
- Cell culture facilities: For conducting in vitro studies using various cell lines [, , , , ].
- Animal facilities: For conducting in vivo studies using animal models [, , , , , ].
- Analytical instrumentation: Access to sophisticated analytical instruments such as HPLC, GC, MS, and NMR is crucial for characterizing and quantifying Cholesteryl Linoleate, its oxidation products, and other related lipids [, , , , , , , , , , ].
A: Early research, as exemplified by studies in the 1960s [, ], laid the groundwork for understanding the basic properties and composition of Cholesteryl Linoleate in lipoproteins. Subsequent investigations, utilizing techniques like cell culture and advanced analytical methods, have provided deeper insights into the mechanisms of Cholesteryl Linoleate uptake, hydrolysis, and its susceptibility to oxidation [, , , , ]. The identification of specific Cholesteryl Linoleate oxidation products, such as CHODES, and their potential link to atherosclerotic lesion development represent significant milestones in understanding the role of this lipid in cardiovascular disease [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



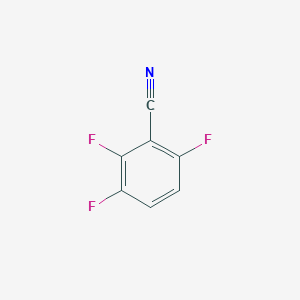
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
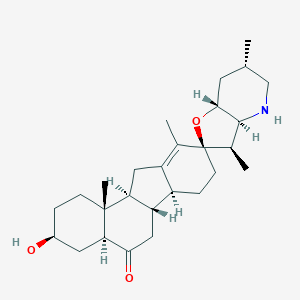
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)

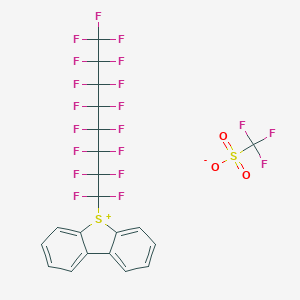

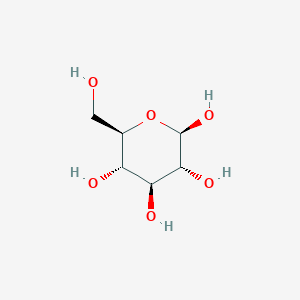
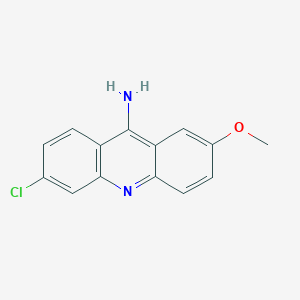
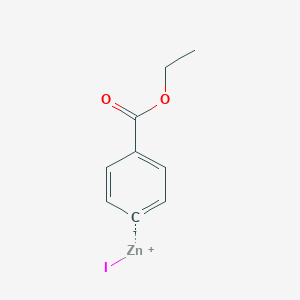
![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)

